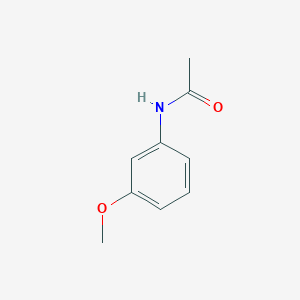

N-(3-Methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(11)10-8-4-3-5-9(6-8)12-2/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEFZHJNURGFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060421 | |

| Record name | 3-Methoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-16-9 | |

| Record name | N-(3-Methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Methoxyacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-methoxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(3-Methoxyphenyl)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties of N-(3-Methoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (CAS No. 588-16-9). The information is curated for professionals in research and development, offering detailed experimental protocols and structured data for ease of use.

Physicochemical Properties

This compound, also known as 3-Methoxyacetanilide or 3-Acetamidoanisole, is an aromatic amide that serves as a valuable intermediate in organic synthesis.[1] Its core structure consists of an acetamide group attached to a methoxy-substituted benzene ring. The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 588-16-9 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [3][2] |

| Molecular Weight | 165.19 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 78.0 to 82.0 °C | [5] |

| 87-90 °C | [6] | |

| 103-103.5 °C (Solvent: 50% Ethanol) | [3] | |

| Boiling Point | 338.7 °C | [3] |

| Density | 1.127 g/cm³ | [3] |

| Flash Point | 158.6 °C | [3] |

| Refractive Index | 1.557 | [3] |

| XLogP3 | 1.3 / 1.7 | [3] |

| Topological Polar Surface Area | 38.3 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 2 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from various analytical techniques are presented below.

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (300MHz, DMSO-d₆): δ = 10.25 (s, 1H, NH), 6.96 (m, 4H, Ar-H), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) | [6] |

| ¹³C NMR | (75MHz, DMSO-d₆): δ = 171.1 (C=O), 153.2, 126.3, 124.1, 121.9, 121.6, 113.4 (Ar-C), 56.8 (OCH₃), 22.9 (CH₃) | [6] |

| Infrared (IR) | (KBr, cm⁻¹): 3340, 3331 (N-H stretch), 1674 (C=O amide I stretch), 1580, 1520 (C=C aromatic stretch), 1280, 1230 (C-O stretch) | [6] |

| Mass Spectrometry (MS) | GC-MS: m/z 165 [M]⁺ | [6] |

Experimental Protocols

The following sections detail common experimental procedures for the synthesis, purification, and analysis of this compound.

Synthesis Protocol: Acetylation of m-Anisidine

A standard method for synthesizing this compound involves the acetylation of 3-methoxyaniline (m-anisidine) with acetic anhydride.

Materials:

-

3-Methoxyaniline

-

Acetic anhydride

-

Dry Dichloromethane (DCM)

-

Saturated sodium carbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 3-methoxyaniline (1 equiv.) and dry DCM.[7]

-

Stir the mixture at room temperature.[7]

-

Slowly add acetic anhydride (1.2 equiv.) to the solution.[7]

-

Continue stirring the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[7]

-

Upon completion, transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium carbonate to neutralize any excess acetic acid.[7]

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.[7]

-

Remove the solvent (DCM) under reduced pressure to yield the crude product.[7]

-

Purify the crude product by column chromatography or recrystallization.[7]

Purification Protocol: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (200-400 mesh)

-

Solvent system (e.g., Hexane-Ethyl Acetate or DCM-Methanol mixture)

Procedure:

-

Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the slurry.

-

Dissolve the crude product in a minimal amount of the chromatography solvent (e.g., DCM).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing polarity if necessary.[6]

-

Collect fractions and monitor them by TLC to identify those containing the pure product.[6]

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analytical Protocol: Thin Layer Chromatography (TLC)

Materials:

-

TLC plates (silica gel 60 F254)

-

Developing chamber

-

Solvent system (e.g., 98:2 DCM:Methanol)

-

UV lamp (254 nm)

Procedure:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., DCM).

-

Spot the dissolved sample onto the baseline of a TLC plate.

-

Place the plate in a developing chamber containing the solvent system.

-

Allow the solvent front to travel up the plate.

-

Once complete, remove the plate, mark the solvent front, and let it dry.

-

Visualize the spots under a UV lamp (254 nm).[6]

-

Calculate the retention factor (Rf) value (Rf = distance traveled by spot / distance traveled by solvent front). For this compound, an Rf of 0.35 to 0.61 has been reported depending on the solvent system.[6]

Diagrams and Workflows

Visualizations of key processes provide a clear understanding of the experimental and logical flows in handling this compound.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Logical Workflow for Compound Characterization and Confirmation.

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate care in a laboratory setting.

-

Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][8][9]

-

Precautionary Measures: Use only in a well-ventilated area.[9] Wear protective gloves, clothing, and eye/face protection.[9] Wash skin thoroughly after handling.[5][9] Avoid breathing dust.[9]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. aobchem.com [aobchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 588-16-9 | TCI Deutschland GmbH [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. N-(4-amino-3-methoxyphenyl)acetamide | C9H12N2O2 | CID 4113360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

N-(3-Methoxyphenyl)acetamide (CAS 588-16-9): A Technical Whitepaper

Abstract: This document provides an in-depth technical overview of N-(3-Methoxyphenyl)acetamide (CAS 588-16-9), a key organic intermediate. It consolidates critical data on its physicochemical properties, toxicological profile, and detailed experimental protocols for its synthesis and analysis. Visual workflows for synthesis and characterization are presented to facilitate comprehension and replication. While primarily recognized as a synthetic building block, this guide also touches upon the limited available information regarding its biological activity, serving as a comprehensive resource for professionals in chemical and pharmaceutical development.

Chemical Identity and Physicochemical Properties

This compound, also known as 3-Methoxyacetanilide, is an acetamide derivative of m-anisidine. Its chemical structure and key properties are summarized below.

Table 1: Chemical Identifiers and Names

| Identifier | Value |

| CAS Number | 588-16-9[1][2][3] |

| IUPAC Name | This compound[2][4] |

| Molecular Formula | C₉H₁₁NO₂[1][2][3] |

| Synonyms | 3-Methoxyacetanilide, 3-Acetamidoanisole, m-Acetanisidide, N-Acetyl-m-anisidine[4] |

| InChI Key | OIEFZHJNURGFFI-UHFFFAOYSA-N[2][4] |

| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)OC[1][2] |

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 81 - 90 °C | [1][2][5] |

| Boiling Point | 338.7 °C | [1][2] |

| Density | 1.127 g/cm³ | [2][6] |

| Flash Point | 158.6 °C | [1][2] |

| Topological Polar Surface Area | 38.3 Ų | [6] |

| XLogP3 | 1.3 - 1.7 | [6] |

| Solubility | Soluble in Acetone, DCM, DMSO, Methanol. Sparingly soluble in water. | [7][8] |

Synthesis Protocols and Workflow

This compound can be synthesized through various methods. A common and efficient laboratory-scale protocol involves the Beckmann rearrangement of a ketoxime using trifluoromethanesulfonic anhydride (triflic anhydride).

Experimental Protocol: Synthesis via Beckmann Rearrangement

This protocol is adapted from a method for synthesizing amides from ketoximes.[5]

Materials:

-

Appropriate ketoxime precursor

-

Trifluoromethanesulfonic anhydride (Triflic anhydride)

-

Dry Dichloromethane (DCM)

-

10% Sodium Bicarbonate (NaHCO₃) solution

-

Crushed ice

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane-ethyl acetate and DCM-methanol solvent systems

Procedure:

-

Dissolve the starting ketoxime (2.0 mmol) in 5 mL of dry DCM within an oven-dried round-bottom flask under a nitrogen atmosphere.

-

In a separate vessel, prepare a solution of triflic anhydride (2.0 mmol) in 5 mL of dry DCM.

-

Add the triflic anhydride solution dropwise to the ketoxime solution over a period of 10-15 minutes.

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture onto crushed ice (100 g).

-

Neutralize the mixture with a 10% NaHCO₃ solution (approx. 20 mL).

-

Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography using a suitable gradient of hexane-ethyl acetate or DCM-methanol to obtain pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound via Beckmann rearrangement.

Biological and Toxicological Profile

Biological Activity

Detailed studies on the specific mechanism of action or signaling pathways for this compound are not extensively documented in public literature. It is primarily utilized as an intermediate in the synthesis of more complex molecules, including dyes and active pharmaceutical ingredients.[9] One source suggests that methylation of the parent acetanilide can lead to the formation of pro-apoptotic proteins that are fluorescent, though specific targets or pathways were not detailed.[1] The biological activity of structurally related acetamide derivatives has been explored, showing potential for antioxidant and anti-inflammatory properties, but these findings do not directly apply to the title compound.[10]

Toxicological Data

The compound is classified as harmful if swallowed. Standard safety precautions, including the use of personal protective equipment, are recommended during handling.[7]

Table 3: Acute Toxicity Data

| Parameter | Value | Species | Route | Source(s) |

| LD₅₀ | 1100 mg/kg | Mouse | Oral | [6] |

Table 4: Hazard and Precautionary Statements

| GHS Statement | Code | Description | Source(s) |

| Hazard Statement | H302 | Harmful if swallowed. | [1] |

| Precautionary Statement | P264 | Wash skin thoroughly after handling. | |

| Precautionary Statement | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| Precautionary Statement | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] |

| Precautionary Statement | P330 | Rinse mouth. | [1] |

Analytical and Characterization Protocols

Characterization of this compound relies on standard spectroscopic and chromatographic techniques to confirm its structure and purity.

Experimental Protocol: Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Analysis (300 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately 2.42 (singlet, 3H, CH₃), 3.86 (singlet, 3H, OCH₃), 6.96 (multiplet, 4H, Ar-H), and 10.25 (singlet, 1H, NH).[5]

-

¹³C NMR Analysis (75 MHz, DMSO-d₆): Expected chemical shifts (δ) are approximately 171.1, 153.2, 126.3, 124.1, 121.9, 121.6, 113.4, 56.8, and 22.9.[5]

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample.

-

Analysis: Acquire the spectrum. Expected characteristic peaks (cm⁻¹) include absorptions around 3340 (N-H stretch), 1674 (C=O amide I band), and 1230-1280 (C-O stretch).[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent like DCM or ethyl acetate.

-

Analysis: Inject the sample into the GC-MS system. The expected molecular ion peak [M]⁺ should be observed at m/z 165.[5]

Analytical Workflow Diagram

References

- 1. This compound | 588-16-9 | AAA58816 [biosynth.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. aobchem.com [aobchem.com]

- 4. 3-Methoxyacetanilide [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. This compound [myskinrecipes.com]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of N-(3-Methoxyphenyl)acetamide from 3-methoxyaniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(3-Methoxyphenyl)acetamide from 3-methoxyaniline. The primary method detailed is the N-acetylation of 3-methoxyaniline using acetic anhydride, a widely employed and efficient transformation in organic chemistry. This document offers detailed experimental protocols, a summary of reaction parameters, and data on the physicochemical properties of the involved substances. The guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing the necessary information for the successful replication and potential optimization of this procedure.

Introduction

This compound, also known as 3-methoxyacetanilide, is a valuable chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its structure, featuring an acetamide group and a methoxy-substituted phenyl ring, allows for diverse functionalization, making it a key building block in medicinal chemistry. The most common and straightforward synthesis route is the acetylation of the primary aromatic amine, 3-methoxyaniline. This reaction, a nucleophilic acyl substitution, is a fundamental process for protecting amine groups or for building more complex molecular architectures.[2][3] This guide will focus on the synthesis utilizing acetic anhydride as the acetylating agent, a method known for its reliability and efficiency.[4][5]

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic attack of the nitrogen atom of 3-methoxyaniline on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group. A final deprotonation step yields the stable amide product, this compound.

Overall Reaction:

-

3-Methoxyaniline + Acetic Anhydride → this compound + Acetic Acid

The mechanism is a classic example of nucleophilic acyl substitution.[6]

Caption: Figure 1: Reaction Mechanism for Acetylation of 3-Methoxyaniline.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Reactant | 3-Methoxyaniline | C₇H₉NO | 123.15 | Colorless to yellow liquid | -1 to 1 |

| Reactant | Acetic Anhydride | C₄H₆O₃ | 102.09 | Colorless liquid | -73 |

| Product | This compound | C₉H₁₁NO₂ | 165.19 | White to light yellow solid | 87-90[7] or 103-104[8] |

Table 2: Summary of Selected Synthesis Protocols for Aryl Acetamides

| Starting Amine | Acetylating Agent | Solvent / Conditions | Yield (%) | Reference |

| 3-Methoxyaniline | Acetic Anhydride | Acetic Anhydride (neat) | Not specified | [9] |

| 4-Methoxyaniline | Acetic Anhydride | Dichloromethane, Room Temp. | 50-68 | [10] |

| Aniline | Acetic Anhydride | Water, Sodium Acetate | Excellent | [5] |

| 3-Methoxyaniline | Aryltriazene/Acetonitrile | Ionic Liquid, H₂O, Room Temp. | 45 | [8] |

Experimental Protocols

The following protocols are generalized from standard procedures for the acetylation of aromatic amines.[2][5][10]

Protocol 1: Acetylation in Dichloromethane (DCM)

Reagents and Materials:

-

3-Methoxyaniline

-

Acetic Anhydride

-

Dichloromethane (DCM), dry

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

-

Column chromatography setup (Silica gel, Hexane/Ethyl Acetate)

Procedure:

-

To a round-bottom flask, add 3-methoxyaniline (1.0 eq).

-

Dissolve the amine in dry DCM (approx. 15 mL per gram of amine).

-

Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize excess acid.[10]

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

-

The crude product can be purified by column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[10]

Protocol 2: Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol/water mixture, diethyl ether)[9]

-

Erlenmeyer flask, hot plate, Buchner funnel

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.[11]

-

If insoluble impurities are present, perform a hot filtration.[11]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystalline solid by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent and dry them to obtain the purified product.

Experimental Workflow and Logic

The overall process from starting materials to the final, characterized product follows a logical sequence of synthesis, isolation, and purification.

Caption: Figure 2: General experimental workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by several analytical techniques.

-

Melting Point: The purified product should have a sharp melting point. Reported values range from 87-90 °C to 103-104 °C, which may depend on the crystalline form and purity.[7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum provides structural confirmation. Expected signals include a singlet for the acetyl methyl protons (~2.16 ppm), a singlet for the methoxy protons (~3.79 ppm), and distinct signals for the four aromatic protons, along with a broad singlet for the N-H proton.[8]

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon (~168.4 ppm), the methyl carbons of the acetyl and methoxy groups (~24.7 and 55.3 ppm, respectively), and the aromatic carbons.[8]

-

Infrared (IR) Spectroscopy: Key vibrational bands include a strong C=O stretch for the amide (~1674 cm⁻¹) and an N-H stretch (~3340 cm⁻¹).[7]

Conclusion

The synthesis of this compound from 3-methoxyaniline via acetylation with acetic anhydride is a robust and well-established method. The reaction proceeds with good efficiency under mild conditions. Standard purification techniques such as recrystallization or column chromatography are effective in yielding a high-purity product. The detailed protocols and data presented in this guide serve as a reliable resource for laboratory synthesis and further investigation into the applications of this versatile chemical intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. ias.ac.in [ias.ac.in]

- 6. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]

- 9. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to N-(3-Methoxyphenyl)acetamide

This guide provides a detailed overview of the core physicochemical properties of N-(3-Methoxyphenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are essential for a range of applications, from analytical chemistry to computational drug design.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 165.19 g/mol | [1][3] |

| Exact Mass | 165.078978594 u | [1] |

Chemical Structure

The molecular structure of this compound is a key determinant of its chemical behavior and biological activity. The following diagram illustrates the arrangement of atoms and bonds within the molecule.

Caption: Chemical structure of this compound.

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols and data presented are derived from publicly available sources. Independent verification is recommended.

References

An In-depth Technical Guide to the Solubility of N-(3-Methoxyphenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-(3-Methoxyphenyl)acetamide. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide also presents data for the structurally similar compound, acetanilide, to serve as a valuable reference for estimating solubility. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Physicochemical Properties of this compound

This compound, also known as 3'-methoxyacetanilide, is an aromatic amide with the chemical formula C₉H₁₁NO₂. Its structure consists of an acetamide group attached to a methoxy-substituted phenyl ring. This structure imparts a moderate polarity to the molecule, influencing its solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 87-90 °C[1] |

| CAS Number | 588-16-9 |

Qualitative Solubility Profile

General solubility studies indicate that this compound is soluble in a range of polar organic solvents.

-

Soluble in: Methanol, Acetone, Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), and Water.

Quantitative Solubility Data of Acetanilide (as a Structural Analog)

Acetanilide (N-phenylacetamide) is a close structural analog of this compound, differing only by the absence of a methoxy group on the phenyl ring. The solubility data for acetanilide provides a useful baseline for estimating the solubility of this compound. The presence of the methoxy group in this compound may slightly alter its polarity and hydrogen bonding capabilities, potentially leading to some differences in solubility compared to acetanilide.

Table 2: Quantitative Solubility of Acetanilide in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 25 | 29.4 |

| Methanol | 0 | 18.5 |

| 60 | 59.2[2] | |

| Acetone | 25 | Very soluble |

| Chloroform | 25 | 27.0 |

| Ethyl Acetate | 25 | Data not readily available |

| Water | 0 | 0.53[3] |

| 25 | 0.56 | |

| 100 | 5.5[3] |

Note: "Very soluble" indicates a high degree of solubility, though specific quantitative values were not found in the surveyed literature.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various research and development activities, including formulation design, reaction optimization, and purification processes. The following are standard experimental protocols that can be employed to determine the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known mass of the saturated solution to determine the mass of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to the chosen organic solvent in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a known mass or volume of the clear supernatant (the saturated solution) using a pre-weighed syringe or pipette.

-

Solvent Evaporation: Transfer the supernatant to a pre-weighed container (e.g., an evaporating dish). Carefully evaporate the solvent using a suitable method (e.g., gentle heating in a fume hood, rotary evaporator).

-

Mass Determination: Once the solvent is completely evaporated, weigh the container with the dried solute. The difference between this mass and the initial mass of the container gives the mass of the dissolved this compound.

-

Calculation: The solubility can then be calculated and expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.

References

Technical Guide: Physicochemical Properties of N-(3-Methoxyphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a detailed overview of the melting and boiling points of N-(3-Methoxyphenyl)acetamide, including experimental methodologies for their determination.

Quantitative Data Summary

The melting and boiling points of this compound are critical physicochemical parameters for its synthesis, purification, and formulation. Below is a summary of the reported values for this compound.

| Property | Value | Source |

| Melting Point | 103-103.5 °C | ECHEMI[1] |

| 103 °C | Alfa Chemical[2] | |

| 78.0 - 82.0 °C | TCI[3] | |

| Boiling Point | 338.7 °C | ECHEMI[1] |

Note: Variations in melting point values may be attributed to differences in experimental conditions, solvent used for crystallization, and sample purity.

Experimental Protocols

The determination of melting and boiling points is a fundamental procedure in chemical analysis for the characterization and purity assessment of a compound.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary tube melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Glass capillary tubes (sealed at one end)

-

Sample of this compound

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is at the same level as the sample.

-

Heating: The apparatus is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted is recorded as the end of the melting range.

Boiling Point Determination

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the boiling point at one atmosphere of pressure.

Apparatus:

-

Small test tube or boiling tube

-

Thiele tube or other heating bath (e.g., oil bath)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount (approximately 0.5 mL) of this compound is placed into the small test tube.

-

Capillary Tube Insertion: A capillary tube is sealed at one end and placed, open end down, into the test tube containing the sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in a Thiele tube or oil bath.

-

Heating: The heating bath is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Heating is continued until a steady stream of bubbles is observed. The heat source is then removed, and the bath is allowed to cool slowly.

-

Boiling Point Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination and reporting of the physicochemical properties of a chemical compound like this compound.

References

Spectroscopic Profile of N-(3-Methoxyphenyl)acetamide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-(3-Methoxyphenyl)acetamide, a key chemical intermediate. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 2.42 | Singlet | 3H | CH₃ |

| 3.86 | Singlet | 3H | OCH₃ |

| 6.96 | Multiplet | 4H | Aromatic |

| 10.25 | Singlet | 1H | NH |

Solvent: DMSO-d₆, Frequency: 300MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.1 | C=O |

| 153.2 | Ar-C |

| 126.3 | Ar-C |

| 124.1 | Ar-C |

| 121.9 | Ar-C |

| 121.6 | Ar-C |

| 113.4 | Ar-C |

| 56.8 | OCH₃ |

| 22.9 | CH₃ |

Solvent: DMSO-d₆, Frequency: 75MHz[1]

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3340, 3331 | N-H Stretch |

| 1674 | C=O Stretch (Amide I) |

| 1580 | N-H Bend (Amide II) |

| 1520 | Aromatic C=C Stretch |

| 1466, 1411 | C-H Bend |

| 1280, 1230 | C-O Stretch (Aryl Ether) |

| 792 | C-H Bend (Aromatic) |

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 165 | [M]⁺ (Molecular Ion) |

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, such as DMSO-d₆, in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.[1]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AC-300F, operating at 300 MHz for protons and 75 MHz for carbon-13.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of this compound is mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[1]

-

Data Acquisition: The IR spectrum is obtained using an FT-IR spectrometer, such as a Nicolet-Impact-410.[1] The spectrum is recorded over the standard mid-IR range.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC) to ensure purity. In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to ionize, typically forming a molecular ion (M⁺).[2][3][4]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[2][4]

-

Detection: A detector measures the abundance of ions at each m/z value, generating the mass spectrum.[4] For this compound, GC-MS analysis was performed on a Shimadzu 2010 series instrument.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

Unveiling the Solid-State Architecture of N-(3-Methoxyphenyl)acetamide: A Comparative Crystallographic Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of N-(3-Methoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available crystal structure for the meta-substituted isomer, this paper presents a detailed comparative study of its structurally analogous isomers, N-(2-Methoxyphenyl)acetamide and N-(4-Methoxyphenyl)acetamide. By examining the crystallographic parameters, molecular conformations, and intermolecular interactions of these isomers, this guide offers valuable insights into the probable solid-state behavior of this compound, aiding in the prediction of its physicochemical properties and informing its use in drug development. Detailed experimental protocols for the synthesis and crystallographic analysis of N-(aryl)acetamides are also provided.

Introduction

N-Arylacetamides are a critical class of compounds in organic chemistry and medicinal research, serving as fundamental building blocks for a wide array of pharmaceutical agents. The seemingly subtle variation in the position of substituents on the phenyl ring can significantly influence the molecule's solid-state properties, such as melting point, solubility, and bioavailability. This guide focuses on this compound and, through a comparative analysis of its ortho and para isomers, explores the impact of methoxy group placement on the crystal packing and supramolecular architecture. Understanding these structural nuances is paramount for the rational design and development of new drug candidates.

Experimental Protocols

A generalized methodology for the synthesis and single-crystal X-ray diffraction analysis of N-(methoxyphenyl)acetamides is presented below, based on established procedures for related compounds.

Synthesis of N-(methoxyphenyl)acetamides

A typical synthesis involves the acetylation of the corresponding methoxyaniline.

Materials:

-

3-Methoxyaniline (or 2-methoxyaniline/4-methoxyaniline)

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve the respective methoxyaniline isomer in glacial acetic acid.

-

Add a molar excess of acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a CCD detector.

-

Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).

Procedure:

-

Mount a suitable single crystal on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Collect diffraction data at a controlled temperature (e.g., 120 K or 293 K) using a series of ω and φ scans.

-

Process the raw data, including integration of reflection intensities and corrections for Lorentz and polarization effects.

-

Solve the crystal structure using direct methods and refine the structural model by full-matrix least-squares on F².

-

Locate hydrogen atoms in the difference Fourier map and refine their positions.

Crystallographic Data and Comparative Analysis

As the crystal structure of this compound is not publicly available, this section presents a detailed comparison of the crystallographic data for N-(2-Methoxyphenyl)acetamide and N-(4-Methoxyphenyl)acetamide.

Crystal Data and Structure Refinement

| Parameter | N-(2-Methoxyphenyl)acetamide[1][2] | N-(4-Methoxyphenyl)acetamide[3] |

| Empirical Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ |

| Formula Weight | 165.19 | 165.19 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pbca |

| a (Å) | 9.5115(3) | 9.1172(2) |

| b (Å) | 18.7385(5) | 7.4950(2) |

| c (Å) | 10.0216(3) | 24.6628(5) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1787.29(9) | 1686.20(7) |

| Z | 8 | 8 |

| Temperature (K) | 293 | 120(2) |

| R-factor (%) | 8.07 | 3.83 |

Selected Bond Lengths and Torsion Angles

| Parameter | N-(2-Methoxyphenyl)acetamide[2] | N-(4-Methoxyphenyl)acetamide (from CIF) |

| C(amide)-O(amide) (Å) | 1.2285(19) | 1.236(2) |

| C(amide)-N (Å) | 1.480(3) | 1.423(2) |

| N-C(phenyl) (Å) | 1.347(2) | 1.350(2) |

| C-N-C-O Torsion (°) | -2.5(3) | 175.8(1) |

| C-N-C-C Torsion (°) | 176.54(19) | -4.8(2) |

Discussion of Structural Differences

The crystallographic data reveals that both the ortho and para isomers crystallize in the same orthorhombic space group, Pbca. However, significant differences are observed in their unit cell dimensions and, consequently, their crystal packing.

In N-(2-Methoxyphenyl)acetamide, the amide group is nearly coplanar with the benzene ring, as indicated by the small C-N-C-O torsion angle of -2.5(3)°.[2] In contrast, the acetamido group in N-(4-Methoxyphenyl)acetamide is twisted out of the plane of the phenyl ring.

The intermolecular interactions also differ. The crystal packing of N-(2-Methoxyphenyl)acetamide is dominated by H···H, C···H/H···C, and O···H/H···O interactions.[2] For the para isomer, N-H···O hydrogen bonds link the molecules into chains.

Based on these observations, it can be inferred that the crystal structure of this compound will likely be influenced by the steric and electronic effects of the meta-methoxy group. The formation of hydrogen bonding networks is expected, and the degree of planarity between the amide group and the phenyl ring will be a key determinant of the overall crystal packing.

Visualizations

Experimental Workflow

Molecular Structures of Isomers

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a robust framework for its analysis through a comparative study of its ortho and para isomers. The crystallographic data of N-(2-Methoxyphenyl)acetamide and N-(4-Methoxyphenyl)acetamide highlight the significant influence of the methoxy group's position on molecular conformation and crystal packing. This comparative approach offers valuable predictive insights into the solid-state properties of the meta isomer, which are crucial for its application in pharmaceutical development. The detailed experimental protocols also serve as a practical resource for researchers working with this class of compounds. Further investigation to obtain single crystals of this compound and determine its crystal structure is highly encouraged to validate the inferences presented in this guide.

References

- 1. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hirshfeld surface analysis and crystal structure of N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-methoxyphenyl)acetamide - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]

The Multifaceted Biological Potential of Methoxyphenyl Acetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenyl acetamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents. We delve into the experimental methodologies used to evaluate these activities, present quantitative data for comparative analysis, and explore the underlying signaling pathways through which these compounds may exert their effects. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on the methoxyphenyl acetamide core.

Introduction

The acetamide moiety is a prevalent structural feature in numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to participate in hydrogen bonding and its synthetic tractability make it an attractive component in drug design. When combined with a methoxyphenyl ring, the resulting methoxyphenyl acetamide scaffold gives rise to derivatives with a wide array of pharmacological properties, including but not limited to anticancer, antimicrobial, and anti-inflammatory effects. The position of the methoxy group on the phenyl ring (ortho, meta, or para) and the nature of the substituents on the acetamide nitrogen significantly influence the biological activity of these compounds. This guide will explore the synthesis, biological evaluation, and potential mechanisms of action of these promising derivatives.

Synthesis of Methoxyphenyl Acetamide Derivatives

The synthesis of methoxyphenyl acetamide derivatives is typically achieved through the acylation of a substituted aniline with a suitable acylating agent. A general synthetic approach involves the reaction of a methoxyaniline with chloroacetyl chloride, followed by the substitution of the chlorine atom with various nucleophiles.

General Experimental Protocol for Synthesis

A common synthetic route to N-substituted-2-(methoxyphenoxy)acetamides is outlined below:

-

Synthesis of 2-Chloro-N-(methoxyphenyl)acetamide: To a solution of the appropriate methoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent such as acetone or dichloromethane, chloroacetyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product is typically isolated by filtration and purified by recrystallization.

-

Synthesis of N-Substituted-2-(methoxyphenoxy)acetamide Derivatives: The intermediate 2-chloro-N-(methoxyphenyl)acetamide (1 equivalent) is reacted with a substituted phenol or other nucleophile (1 equivalent) in the presence of a base such as potassium carbonate (1.2 equivalents) in a solvent like acetone or N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization.[2]

Anticancer Activity

Numerous studies have highlighted the potential of methoxyphenyl acetamide derivatives as anticancer agents. Their cytotoxic effects have been evaluated against a range of human cancer cell lines, with some derivatives exhibiting potent activity.

Quantitative Anticancer Data

The in vitro anticancer activity of methoxyphenyl acetamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are determined.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-chloro-N-(4-methoxyphenyl)acetamide | HeLa | 14.53 µg/mL | [3] |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate | HeLa | 1.8 mM | [3] |

| Compound 4 (unspecified methoxyphenyl acetamide derivative) | HL60 (Leukemia) | 8.09 | [1] |

| MCF-7 (Breast Cancer) | 3.26 | [1] | |

| A549 (Lung Cancer) | 9.34 | [1] | |

| Compound 6 (unspecified benzo[a]phenazine derivative with acetamide side chain) | MCF-7 (Breast Cancer) | 11.7 | [4] |

| HepG2 (Liver Cancer) | 0.21 | [4] | |

| A549 (Lung Cancer) | 1.7 | [4] |

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the methoxyphenyl acetamide derivatives and incubated for a further 24-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Signaling Pathway: Induction of Apoptosis

One of the key mechanisms by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Acetamide derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Phenylacetamide derivatives have been reported to upregulate the expression of Bax and downregulate Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting apoptosis.[5] This is followed by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), ultimately leading to cell death.[5][6]

Caption: Proposed mechanism of apoptosis induction by methoxyphenyl acetamide derivatives.

Antimicrobial Activity

Methoxyphenyl acetamide derivatives have also demonstrated promising activity against a range of pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The agar well diffusion method is also used for preliminary screening, where the diameter of the zone of inhibition around a well containing the compound is measured.

| Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 18 (at 0.4% conc.) | - | [7] |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Bacillus subtilis | 23 | - | [3] |

| Staphylococcus aureus | - | 3.9 | [8] | |

| Escherichia coli | - | - | ||

| Candida albicans | - | 4 | [9] |

Experimental Protocol: Agar Well Diffusion Method

This method is a widely used technique for the preliminary evaluation of antimicrobial activity.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically to a turbidity equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is uniformly inoculated with the prepared inoculum using a sterile swab.

-

Well Preparation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

-

Compound Application: A specific volume of the methoxyphenyl acetamide derivative solution (at a known concentration) is added to each well.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Methoxyphenyl acetamide derivatives have shown potential as anti-inflammatory agents.

Quantitative Anti-inflammatory Data

The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of a control group.

| Derivative/Related Compound | Animal Model | Dose | Time (hours) | % Inhibition of Edema | Reference |

| Compound 3a (imidazole derivative) | Rat | 100 mg/kg | 3 | Good activity (unspecified %) | [4] |

| Compound 1 (1,3,5-triazine derivative) | Rat | 200 mg/kg | 4 | 96.31 | [10] |

| Compound 3 (1,3,5-triazine derivative) | Rat | 200 mg/kg | 4 | 99.69 | [10] |

| Pimaradienoic Acid | Mouse | 10 mg/kg | 3 | 64 | [11] |

| Detoxified Daphne oleoides extract | Rat | High dose | 5 | 39.4 | [12] |

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

-

Animal Grouping: Animals (typically rats or mice) are divided into control, standard (treated with a known anti-inflammatory drug like indomethacin), and test groups.

-

Compound Administration: The test compounds (methoxyphenyl acetamide derivatives) are administered to the test groups, usually orally or intraperitoneally, at a specific time before the induction of inflammation.

-

Induction of Edema: A solution of carrageenan (typically 1% in saline) is injected into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: The volume of the inflamed paw is measured at various time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[10][13] Chalcone derivatives containing a methoxyphenyl moiety have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway, specifically by decreasing the expression of NF-κB and phosphorylated IκB.[14] It is plausible that methoxyphenyl acetamide derivatives share a similar mechanism of action.

Caption: Plausible mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

Methoxyphenyl acetamide derivatives represent a privileged scaffold in medicinal chemistry with significant potential for the development of new therapeutic agents. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their synthetic accessibility, make them attractive candidates for further investigation. The data and protocols presented in this technical guide provide a solid foundation for researchers to build upon in their efforts to design and synthesize novel methoxyphenyl acetamide derivatives with enhanced potency and selectivity. Future work should focus on establishing clear structure-activity relationships, elucidating the precise molecular targets, and conducting in vivo efficacy and safety studies to translate the promising in vitro results into tangible clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficacy of Chelerythrine Against Mono- and Dual-Species Biofilms of Candida albicans and Staphylococcus aureus and Its Properties of Inducing Hypha-to-Yeast Transition of C. albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]

- 12. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N-(3-Methoxyphenyl)acetamide safety data sheet (SDS) information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for N-(3-Methoxyphenyl)acetamide, also known as 3-Acetamidoanisole or 3-Methoxyacetanilide. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Core Safety and Physical Properties

This compound is a white to light yellow crystalline powder. It is crucial to handle this chemical with appropriate safety precautions due to its potential health hazards. The following tables summarize the key quantitative data available for this compound.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Melting Point | 103-103.5 °C (Solvent: Ethanol, 50%) | [2] |

| Boiling Point | 338.7 °C | [2] |

| Flash Point | 158.6 °C | [2] |

| Density | 1.127 g/cm³ | [2] |

| Refractive Index | 1.557 | [2] |

| Appearance | White to Light yellow powder to crystal |

Toxicological Data

| Parameter | Value | Species | Route | Source |

| LD50 | 1100 mg/kg | Mouse | Oral | [2] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed.[3] Some sources also indicate that it is suspected of causing cancer.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Hazard Statements

GHS Precautionary Statements

A comprehensive set of precautionary statements should be followed to ensure safe handling:

-

Prevention:

-

P201: Obtain special instructions before use.[4]

-

P202: Do not handle until all safety precautions have been read and understood.[4]

-

P264: Wash skin thoroughly after handling.[3]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4]

-

-

Response:

-

Storage:

-

P405: Store locked up.[4]

-

-

Disposal:

The following diagram illustrates the GHS classification and response logic for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological data are not publicly available in the summarized safety data sheets. The LD50 value of 1100 mg/kg in mice via the oral route is a standardized acute toxicity test.[2] The general methodology for such a test, as outlined by organizations like the OECD (Organisation for Economic Co-operation and Development), would typically involve the following steps:

-

Animal Selection: A specified strain and sex of mice are chosen.

-

Dosage Preparation: this compound is prepared in a suitable vehicle for oral administration.

-

Administration: A single dose of the substance is administered to the animals via gavage.

-

Observation: The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.

-

Data Analysis: The LD50 value, the dose at which 50% of the test animals are expected to die, is calculated using statistical methods.

The following workflow visualizes a generalized acute oral toxicity study.

Safe Handling and Storage

To minimize risk, proper handling and storage procedures are essential.

-

Handling:

-

Storage:

The logical flow for selecting appropriate personal protective equipment is outlined in the diagram below.

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Use extinguishing media appropriate for the surrounding fire.

-

Accidental Release:

-

Avoid dust formation.

-

Wear personal protective equipment.

-

Sweep up and shovel into suitable containers for disposal.

-

Avoid release to the environment.

-

This guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier before handling this compound.

References

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of N-Arylacetamides

For Researchers, Scientists, and Drug Development Professionals

The N-arylacetamide moiety, a deceptively simple chemical scaffold, has been a cornerstone in the edifice of medicinal chemistry for over a century. From the serendipitous discovery of the first synthetic analgesics to the targeted design of modern enzyme inhibitors, this versatile functional group has given rise to a vast and diverse class of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of N-arylacetamides, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and processes to inform and inspire future research and drug development.

A Serendipitous Beginning: The Dawn of Synthetic Analgesics

The story of N-arylacetamides in medicine begins not with targeted design, but with a fortunate mistake in the late 19th century. In the 1880s, at the University of Strassburg, Professor Adolf Kussmaul tasked his assistants with administering naphthalene to a patient for the treatment of intestinal worms. While the treatment proved ineffective against the parasites, an unexpected and profound reduction in the patient's fever was observed. Subsequent investigation revealed that a pharmacy error had led to the administration of acetanilide instead of naphthalene. This accidental discovery marked the entry of the first N-arylacetamide into the therapeutic arena as a potent antipyretic, or fever-reducing, agent.[1]

Acetanilide was quickly commercialized and widely used due to its efficacy and low production cost. However, its use was soon associated with a significant side effect: cyanosis, a bluish discoloration of the skin due to the formation of methemoglobin, which impairs oxygen transport in the blood. This toxicity prompted the search for safer alternatives.[2]

This search led to the introduction of phenacetin (N-(4-ethoxyphenyl)acetamide) by Bayer in 1887.[2][3] Phenacetin exhibited similar analgesic and antipyretic properties to acetanilide but was initially considered less toxic. For decades, it was a common component of analgesic mixtures, often combined with aspirin and caffeine in "APC" tablets.[3][4] However, long-term use of phenacetin was eventually linked to severe kidney damage (analgesic nephropathy) and an increased risk of certain cancers.[1][3] These findings led to its withdrawal from the market in many countries, including the United States in 1983.[3][4][5]

The quest for a safer analgesic culminated in the rediscovery and popularization of paracetamol (acetaminophen or N-(4-hydroxyphenyl)acetamide). Although first synthesized by Harmon Northrop Morse in 1878, its potential as a medication was largely overlooked for many years.[3][6][7] In 1893, Joseph von Mering, the same pharmacologist who tested phenacetin, also investigated paracetamol but incorrectly concluded that it shared the same tendency as acetanilide to cause methemoglobinemia.[1][6] It wasn't until the late 1940s that studies by Bernard Brodie and Julius Axelrod revealed that paracetamol was the major and active metabolite of both acetanilide and phenacetin, and that it did not cause methemoglobinemia at therapeutic doses.[4][8] This crucial discovery led to the marketing of paracetamol in the United States in 1950 and its subsequent rise to become one of the most widely used over-the-counter analgesics and antipyretics in the world.[3][4]

The Enduring Core: Synthesis of N-Arylacetamides

The synthesis of N-arylacetamides is fundamentally based on the acylation of an aromatic amine (an aniline derivative). The straightforward nature of this reaction has contributed to the widespread availability and low cost of drugs like paracetamol and has facilitated the exploration of numerous derivatives in drug discovery.

General Synthetic Pathway

The most common method for preparing N-arylacetamides involves the reaction of a primary aromatic amine with an acetylating agent, such as acetic anhydride or acetyl chloride.

Experimental Protocols

Synthesis of Acetanilide from Aniline

Principle: Aniline is acetylated using acetic anhydride in the presence of glacial acetic acid. Zinc dust is often added to prevent the oxidation of aniline during the reaction.[5][9]

Materials:

-

Aniline (10 ml)

-

Acetic anhydride (20 ml)

-

Glacial acetic acid (20 ml)

-

Zinc dust (a small amount)

-

Round-bottom flask (100 ml)

-

Reflux condenser

-

Beaker (500 ml)

-

Buchner funnel and flask

-

Filter paper

-

Ice

Procedure:

-

In a 100 ml round-bottom flask, combine 10 ml of aniline, 20 ml of acetic anhydride, 20 ml of glacial acetic acid, and a small amount of zinc dust.

-

Assemble a reflux apparatus by attaching the reflux condenser to the flask.

-

Gently heat the mixture in a water bath or on a heating mantle and maintain a steady reflux for 15-20 minutes.

-

After the reflux period, carefully pour the hot reaction mixture into a 500 ml beaker containing approximately 200 ml of ice-cold water, while stirring continuously.

-

Continue to stir the mixture vigorously to hydrolyze any excess acetic anhydride and to precipitate the crude acetanilide.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water to remove impurities.

-

The crude acetanilide can be purified by recrystallization from hot water.

Synthesis of Phenacetin from Paracetamol (Williamson Ether Synthesis)

Principle: This synthesis is an example of the Williamson ether synthesis, where the phenoxide ion of paracetamol acts as a nucleophile and attacks an ethyl halide (iodoethane) to form an ether linkage.[6]

Materials:

-

Paracetamol (acetaminophen)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Iodoethane (CH₃CH₂I)

-

2-Butanone (methyl ethyl ketone, MEK)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine paracetamol, anhydrous potassium carbonate, and 2-butanone.

-

Add iodoethane to the mixture.

-

Set up a reflux apparatus and heat the mixture to reflux with stirring for approximately one hour.

-

After cooling, filter the reaction mixture to remove the inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash it with an aqueous solution of sodium hydroxide to remove any unreacted paracetamol.

-

Wash the organic layer with brine (saturated NaCl solution).

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).

-

Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude phenacetin.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol or water.[10][11]

Data Presentation: Physicochemical and Biological Properties

The versatility of the N-arylacetamide scaffold is reflected in the wide range of physicochemical and biological properties exhibited by its derivatives.

Physicochemical Properties of Key N-Arylacetamide Analgesics

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility in Water |

| Acetanilide | C₈H₉NO | 135.17 | 114.3 | Slightly soluble |

| Phenacetin | C₁₀H₁₃NO₂ | 179.22 | 134-136 | 0.766 g/L at 25 °C[3] |

| Paracetamol | C₈H₉NO₂ | 151.16 | 169-170.5 | Sparingly soluble |

Biological Activity of Modern N-Arylacetamide Derivatives

The N-arylacetamide core is a privileged scaffold in modern drug discovery, with derivatives showing a broad spectrum of biological activities beyond analgesia.

| Compound Class | Biological Target/Activity | Example IC₅₀/MIC Values | Reference |

| 1,2-Benzothiazine-N-arylacetamides | Urease Inhibition | IC₅₀ = 9.8 ± 0.023 µM (for compound 5k) | [12] |

| 1,2-Benzothiazine-N-arylacetamides | α-Glucosidase Inhibition | IC₅₀ = 25.88 µM (for compound 12i) | [13] |

| 1,2-Benzothiazine-N-arylacetamides | α-Amylase Inhibition | IC₅₀ = 7.52 µM (for compound 12i) | [6] |

| Thioquinazoline-N-arylacetamides | Anti-SARS-CoV-2 | IC₅₀ = 21.4 µM (for compound 17g) | |

| Cysteine-N-arylacetamides | Urease Inhibition | IC₅₀ = 0.35 µM (for compound 5e) | [7][14] |

| 2-[(2-Amino-6-methylpyrimidin-4-yl)sulfanyl]-N-arylacetamides | Anti-tubercular | Threefold more potent than ethambutol | [15] |

| 2-(Benzo[d]thiazol-2-yl)-N-arylacetamides | Antibacterial (DHFR inhibitors) | MIC = 31.25–250 µg/L | [3] |

Mechanism of Action: From COX Inhibition to Diverse Targets

The biological effects of N-arylacetamides are mediated through a variety of mechanisms, reflecting the chemical diversity of this class of compounds.

The Analgesic and Antipyretic Action of Paracetamol